3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
CAS No.: 1189957-82-1
Cat. No.: VC4194023
Molecular Formula: C20H19Cl2N3O
Molecular Weight: 388.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189957-82-1 |
|---|---|
| Molecular Formula | C20H19Cl2N3O |
| Molecular Weight | 388.29 |
| IUPAC Name | 3-(4-chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C20H19Cl2N3O/c21-16-7-5-14(6-8-16)18-19(26)24-20(23-18)9-11-25(12-10-20)13-15-3-1-2-4-17(15)22/h1-8H,9-13H2,(H,24,26) |
| Standard InChI Key | ITYNGFXZMDZNLR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl |
Introduction
3-(4-Chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic organic compound belonging to the triazaspiro chemical class, characterized by a spirocyclic framework and dual chlorophenyl substituents. This compound has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities.
Synthesis Methodology
The synthesis involves multi-step reactions:
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Cyclization: Formation of the spirocyclic core via intramolecular cyclization of a precursor containing tertiary amine and ketone groups.
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Substitution: Introduction of the 4-chlorophenyl and 2-chlorobenzyl groups through nucleophilic substitution or Suzuki coupling.
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Purification: Chromatographic techniques isolate the final product, confirmed via NMR and mass spectrometry.
Structural Features
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Spirocyclic Core: A 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold, which imposes conformational rigidity.
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Substituents:
Biological Activity and Research Findings
Triazaspiro derivatives exhibit diverse pharmacological profiles:
Key Findings:
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Analogous compounds show IC₅₀ values of 2–10 µM against Staphylococcus aureus.
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Structural analogs demonstrate 40–60% inhibition of breast cancer cell proliferation at 10 µM.
Physicochemical and Pharmacokinetic Profile
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Solubility: Low aqueous solubility (logS = -3.7), typical for lipophilic spirocyclic compounds .
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Lipophilicity: logP ≈ 6.1, indicating high membrane permeability .
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Metabolic Stability: Moderate hepatic clearance predicted in silico due to steric shielding of the spiro core .
Comparative Analysis with Related Compounds
| Compound | Molecular Weight | logP | Key Activity |
|---|---|---|---|
| Target Compound | 388.29 | 6.1 | Antimicrobial |
| 8-[(4-Chlorophenyl)methyl] analog | 353.85 | 3.2 | Not reported |
| 8-[Bis(2-chlorophenyl)methyl] derivative | 466.40 | 6.5 | Enzyme inhibition |
Research Gaps and Future Directions
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Toxicity Profiling: No in vivo toxicity data available for the specific compound.
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Target Identification: Mechanistic studies needed to identify primary molecular targets.
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Structural Optimization: Modifications at positions 3 and 8 could enhance solubility while retaining activity.
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